Milrinone Lactate

Description

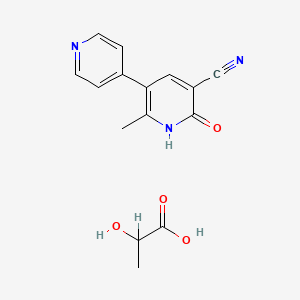

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUPWEAFIOQCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100286-97-3 | |

| Record name | Milrinone lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100286-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milrinone lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILRINONE LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8XR81MO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Milrinone Lactate: A Technical Guide to a Selective Phosphodiesterase 3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milrinone lactate, a bipyridine derivative, is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1][2] This mechanism of action leads to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, resulting in positive inotropic and vasodilatory effects.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to support research and development activities.

Core Mechanism of Action

Milrinone's therapeutic effects stem from its selective inhibition of the PDE3 enzyme.[1][2] PDE3 is responsible for the hydrolysis and subsequent inactivation of cAMP, a critical second messenger in many cellular signaling pathways.[4][5]

In cardiac muscle, the inhibition of PDE3 by milrinone leads to an accumulation of intracellular cAMP.[1][2] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates several target proteins.[1] A key outcome is the phosphorylation of L-type calcium channels, which enhances calcium influx into the cell during an action potential.[1][2][6] This surge in intracellular calcium increases the force of contraction of the heart muscle, an effect known as positive inotropy.[2][6] Additionally, the enhanced cAMP levels contribute to improved myocardial relaxation (lusitropy).[6][4]

In vascular smooth muscle, the elevation of cAMP also leads to the activation of PKA. However, in these cells, PKA activation results in the relaxation of the muscle, leading to vasodilation.[1][2] This dilation of both arteries and veins reduces the resistance the heart pumps against (afterload) and the pressure of the blood returning to the heart (preload), ultimately decreasing the workload on the heart.[1][2]

This dual action of enhancing cardiac contractility and promoting vasodilation makes milrinone an effective "inodilator".[7]

Pharmacological Profile

The pharmacological profile of milrinone is characterized by its selective inhibition of PDE3 and its pharmacokinetic properties, which are crucial for its clinical application.

Quantitative Pharmacodynamic Data

| Parameter | Value | Tissue/System | Citation |

| IC₅₀ (PDE3) | 0.42 - 1.3 µM | Human Cardiac Tissue | [6][8][9] |

| Kᵢ (PDE3) | 0.15 µM | Human Cardiac Tissue | [8] |

| Therapeutic Plasma Range | 100 - 300 ng/mL | Human | [6] |

| Onset of Action (IV) | 2 - 5 minutes | Human | [6] |

| Peak Effect (IV) | 2 - 5 minutes | Human | [6] |

Quantitative Pharmacokinetic Data

| Parameter | Value | Condition | Citation |

| Volume of Distribution (Vd) | 0.38 - 0.45 L/kg | Congestive Heart Failure Patients | [6][7] |

| Plasma Protein Binding | ~70% | Human | [6][7] |

| Metabolism | Minimal, primarily O-glucuronide metabolite | Human | [6] |

| Route of Elimination | Primarily renal (urine) | Human | [6][7] |

| Elimination Half-life (t½) | ~2.3 hours | Healthy Subjects | [7] |

| Clearance | 0.0106 +/- 0.0053 L/kg/min | Pediatric Septic Shock | [10] |

Hemodynamic and Biomarker Effects (Clinical Data)

Clinical studies have quantified the effects of milrinone on various hemodynamic parameters and biomarkers in patients with heart failure.

Hemodynamic Effects in Heart Failure Patients

| Parameter | Change from Baseline | Significance | Citation |

| Cardiac Index (CI) | Significant Increase | p < 0.05 | [11][12] |

| Systemic Vascular Resistance (SVR) | Significant Decrease | p < 0.05 | [11][12] |

| Pulmonary Vascular Resistance (PVR) | Significant Decrease | p < 0.05 | [12] |

| Pulmonary Capillary Wedge Pressure (PCWP) | Significant Decrease | p < 0.05 | [12][13] |

| Mean Pulmonary Artery Pressure (MPAP) | Significant Decrease | p < 0.05 | [11][12] |

| Left Ventricular dP/dt | Significant Increase | Not specified | [12][14] |

| Heart Rate (HR) | Minor, not always significant change | - | [12] |

Effects on Biomarkers in Heart Failure Patients (24h Infusion)

| Biomarker | Change from Baseline | Significance | Citation |

| NT-proBNP | ↓ 55% | p < 0.0001 | [15] |

| Interleukin-6 (IL-6) | ↓ 56% | p = 0.0023 | [15] |

| Tumor Necrosis Factor-α (TNF-α) | ↓ 53% | p = 0.028 | [15] |

| Troponin I (TnI) | No significant change | p = 0.44 | [15] |

Experimental Protocols

Detailed and reproducible protocols are essential for studying the effects of milrinone and other PDE3 inhibitors.

Protocol: In Vitro PDE3 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of milrinone for PDE3.

Objective: To quantify the inhibitory activity of milrinone on PDE3 by measuring the reduction in cAMP hydrolysis.

Materials:

-

Recombinant human PDE3 enzyme

-

Assay Buffer: 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA

-

Substrate: Cyclic AMP (cAMP)

-

Inhibitor: this compound (serially diluted)

-

Snake Venom Nucleotidase (e.g., from Crotalus atrox)

-

Detection Reagent: Reagent for quantifying inorganic phosphate (Pi) or a mass spectrometer for AMP detection.

-

96-well microplate

Procedure:

-

Prepare Reagents: Serially dilute milrinone in the assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Prepare a stock solution of cAMP (e.g., 10 µM) in the assay buffer.

-

Reaction Setup: In a 96-well plate, add 20 µL of each milrinone dilution or vehicle control (for total activity) to triplicate wells.

-

Enzyme Addition: Add 20 µL of diluted recombinant PDE3 enzyme to each well. Incubate for 10 minutes at 30°C to allow inhibitor binding.

-

Initiate Reaction: Add 20 µL of the cAMP substrate solution to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 20-30 minutes) at 30°C, ensuring the reaction stays within the linear range (less than 20% substrate conversion).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 50 mM EDTA) or by heat inactivation.

-

Convert AMP to Adenosine: Add snake venom nucleotidase to convert the product of the PDE reaction (AMP) to adenosine and inorganic phosphate (Pi). Incubate as required.

-

Detection: Quantify the amount of product formed. This can be done by measuring the generated Pi using a colorimetric assay or by directly quantifying AMP or adenosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

-

Data Analysis: Calculate the percentage of inhibition for each milrinone concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the milrinone concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular cAMP Measurement Assay (ELISA)

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels in cells treated with milrinone.

Objective: To determine the effect of milrinone on intracellular cAMP accumulation in a relevant cell line (e.g., human cardiac myocytes or a cell line expressing PDE3).

Materials:

-

Cell line of interest (e.g., HEK293 cells, primary cardiomyocytes)

-

Cell culture medium and reagents

-

This compound

-

Forskolin or other adenylyl cyclase activator (optional, to stimulate basal cAMP production)

-

Cell Lysis Buffer (e.g., containing a mild detergent and a phosphodiesterase inhibitor like IBMX to prevent post-lysis cAMP degradation)

-

Commercially available cAMP ELISA kit (containing cAMP-coated plate, anti-cAMP antibody, HRP-conjugated secondary antibody, substrate solution, and cAMP standards)

-

Plate reader

Procedure:

-

Cell Culture: Plate cells in a 96-well tissue culture plate and grow to 80-90% confluency.[17]

-

Cell Stimulation: Remove the culture medium and replace it with serum-free medium containing various concentrations of milrinone. A positive control (e.g., a known adenylyl cyclase activator like forskolin) and a vehicle control should be included. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and add 100 µL of cell lysis buffer to each well. Agitate the plate for 10-20 minutes at room temperature to ensure complete lysis.

-

ELISA Protocol (Competitive Assay): a. Standard Curve: Prepare a serial dilution of the cAMP standard provided in the kit. b. Sample Incubation: Add a specific volume of cell lysate and cAMP standards to the wells of the cAMP-coated microplate. Then, add the anti-cAMP antibody to each well. Incubate for 1-2 hours at room temperature. During this step, the cAMP from the sample competes with the cAMP coated on the plate for binding to the antibody. c. Washing: Wash the plate several times with the provided wash buffer to remove unbound antibody and sample components. d. Secondary Antibody: Add the HRP-conjugated secondary antibody, which binds to the primary anti-cAMP antibody captured on the plate. Incubate for 1 hour. e. Washing: Repeat the washing step. f. Substrate Addition: Add the HRP substrate (e.g., TMB). A color will develop, with the intensity being inversely proportional to the amount of cAMP in the original sample. g. Stop Reaction: Add a stop solution to halt the color development.

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Calculate the cAMP concentration in each sample by interpolating from the standard curve. Compare the cAMP levels in milrinone-treated cells to the vehicle-treated cells to determine the dose-dependent effect on cAMP accumulation.

Applications in Research and Drug Development

This compound serves as a critical tool for both basic research and pharmaceutical development.

-

Pharmacological Probe: As a highly selective PDE3 inhibitor, milrinone is widely used as a research tool to investigate the physiological and pathophysiological roles of the cAMP signaling pathway in various tissues, including the heart, blood vessels, platelets, and lungs.[8]

-

Positive Control: In drug discovery programs aimed at identifying novel inotropes or PDE inhibitors, milrinone serves as a benchmark or positive control compound for validating new assays and comparing the potency and selectivity of new chemical entities.

-

Investigational Uses: Research continues to explore the potential of milrinone in other clinical settings beyond acute heart failure, such as in pediatric patients with septic shock and persistent pulmonary hypertension of the newborn (PPHN).[4][10][18]

-

Cardiotoxicity Studies: Milrinone is also used in preclinical models to study the mechanisms of drug-induced cardiotoxicity, as high doses can lead to excessive pharmacological effects and subsequent myocardial injury.[19]

Conclusion

This compound is a well-characterized selective PDE3 inhibitor with a clear mechanism of action that translates into beneficial hemodynamic effects for the short-term management of acute decompensated heart failure.[1][13][20] Its distinct inotropic and vasodilatory properties, coupled with a well-defined pharmacological profile, make it not only a valuable therapeutic agent but also an indispensable tool for cardiovascular research and drug development. The protocols and data summarized in this guide provide a comprehensive resource for scientists working to understand cAMP signaling and develop the next generation of cardiovascular therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. litfl.com [litfl.com]

- 8. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of this compound in pediatric patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hemodynamic effects of i.v. This compound in pediatric patients with septic shock. A prospective, double-blinded, randomized, placebo-controlled, interventional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of inotropic and vasodilating effects of this compound in patients with dilated cardiomyopathy and severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Articles [globalrx.com]

- 14. Myocardial and vascular actions of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Short term effects of milrinone on biomarkers of necrosis, apoptosis, and inflammation in patients with severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. Milrinone Pharmacokinetics and Pharmacodynamics in Neonates with Persistent Pulmonary Hypertension of the Newborn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comprehensive analysis of cardiac function, blood biomarkers and histopathology for milrinone-induced cardiotoxicity in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Monograph for Professionals - Drugs.com [drugs.com]

A Technical Guide to the Synthesis and Chemical Structure of Milrinone Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Milrinone is a bipyridine derivative that functions as a selective phosphodiesterase 3 (PDE3) inhibitor, giving it positive inotropic and vasodilatory properties.[1][2] It is clinically used as its lactate salt for the short-term intravenous treatment of acute decompensated heart failure.[1] This document provides a detailed overview of the chemical structure of milrinone lactate, a comprehensive multi-step synthesis protocol derived from patent literature, and an elucidation of its mechanism of action through relevant signaling pathways. Quantitative data is presented in structured tables, and key processes are visualized using workflow and pathway diagrams to support drug development and research professionals.

Chemical Structure and Properties

Milrinone is chemically designated as 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile.[1] It is an off-white to tan crystalline compound.[3] For clinical use, it is prepared as a lactate salt (this compound), which is stable and forms a colorless to pale yellow solution in sterile aqueous preparations.[3] The pH of these solutions is typically adjusted to between 3.2 and 4.0 with lactic acid or sodium hydroxide.[4]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Milrinone Base | ||

| IUPAC Name | 2-Methyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | PubChem |

| Molecular Formula | C₁₂H₉N₃O | [1][3] |

| Molecular Weight | 211.22 g/mol | [1][4] |

| Solubility | Slightly soluble in methanol; very slightly soluble in water and chloroform; freely soluble in DMSO. | [3][4] |

| Melting Point | >300°C | ChemicalBook |

| This compound Salt | ||

| IUPAC Name | 2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | [5] |

| Molecular Formula | C₁₅H₁₅N₃O₄ | [6] |

| Molecular Weight | 301.30 g/mol | [5] |

| CAS Number | 100286-97-3 |[6] |

Table 2: Spectroscopic Data

| Analysis Type | Data Points | Source(s) |

|---|---|---|

| Mass Spectrometry | Electrospray Ionization (ESI), Negative Ion Mode | |

| Mass Transition (m/z) | 212.1 → 140.0 (for Milrinone base) | [7][8] |

| Infrared (IR) Spectroscopy | The presence of a cyano (-C≡N) group is confirmed by IR analysis. Specific wavenumber data is not detailed in the reviewed literature. | ChemicalBook |

| NMR Spectroscopy | Detailed ¹H and ¹³C NMR spectral data for milrinone is not fully provided in the reviewed public literature but would be expected to confirm the bipyridine structure. | PubChem |

Synthesis of this compound

The synthesis of milrinone can be achieved through a multi-step process starting from 4-picoline. The general workflow involves the formation of a key intermediate, 1-(4-pyridinyl)-2-propanone, followed by condensation and cyclization to build the bipyridine core, and finally, salt formation with lactic acid.

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from methodologies described in patent literature. These steps are for informational purposes and should be adapted and optimized with appropriate laboratory safety measures.

Protocol 1: Synthesis of 4-Pyridylacetone

-

Reaction Setup: Charge a reaction flask with 4-picoline (2 molar parts), aluminum chloride (2-4 molar parts), and methylene chloride.

-

Cooling: Cool the mixture to below -5°C using an ice-salt bath with continuous stirring.

-

Acylation: Slowly add a solution of acetyl chloride in methylene chloride dropwise, maintaining the temperature between -2°C and -5°C.

-

Work-up: After the reaction is complete, perform extraction and neutralize with an alkaline solution.

-

Isolation: Extract the product with ether. Dry the organic layer with anhydrous magnesium sulfate and reclaim the solvent to yield 4-pyridylacetone as an oil.

Protocol 2: Synthesis of 1-Ethoxy-2-acetyl-2-(4-pyridyl)ethylene

-

Reaction: React 4-pyridylacetone with triethyl orthoformate in the presence of acetic anhydride.

-

Purification: Concentrate the reaction mixture under reduced pressure to obtain the desired enol ether product.

Protocol 3: Synthesis of Milrinone (Base)

-

Reaction Setup: Dissolve 1-ethoxy-2-(4-pyridinyl)ethenyl methyl ketone (69.5 g) in ethanol (300 ml).

-

Addition: Add malononitrile (13.2 g) to the solution.

-

Cyclization: Reflux the resulting mixture for approximately 5 hours. Crystals of the product will begin to separate after about 30 minutes.

-

Isolation: Allow the reaction mixture to cool to room temperature.

-

Purification: Filter the precipitate, wash with ethanol, and dry under vacuum at 90°C to yield the milrinone base. A second crop of crystals can be obtained by concentrating the mother liquor. The crude product can be further purified by recrystallization from a dimethylformamide-water mixture.

Protocol 4: Preparation of this compound

-

Dissolution: Dissolve the purified milrinone base in an aqueous solution.

-

Salt Formation: Add one molar equivalent of lactic acid to the solution.

-

Isolation: The lactate salt can be isolated by adding a non-polar solvent like ether to precipitate the product, followed by filtration and drying. For injection formulations, milrinone is dissolved in water for injection with the required amount of lactic acid.

Mechanism of Action: Signaling Pathway

Milrinone exerts its therapeutic effects by selectively inhibiting phosphodiesterase type III (PDE3), an enzyme found in cardiac and vascular smooth muscle.[9] Inhibition of PDE3 prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels.[5] This increase in cAMP activates Protein Kinase A (PKA), which triggers distinct downstream effects in different tissues.

-

In Cardiac Muscle: PKA phosphorylates calcium ion channels, which enhances the influx of calcium into the cell.[9] This leads to increased contractile force of the heart muscle (positive inotropy).

-

In Vascular Smooth Muscle: The rise in cAMP and subsequent PKA activation leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation.[9] This reduces both the preload and afterload on the heart.

Caption: Milrinone's mechanism of action via PDE3 inhibition.

Pharmacokinetic Data

The pharmacokinetic profile of milrinone is characterized by a relatively rapid onset of action and a half-life of approximately 2.3 hours in patients with congestive heart failure. It is primarily eliminated by the kidneys.

Table 3: Pharmacokinetic Parameters of Intravenous Milrinone

| Parameter | Value | Patient Population | Source(s) |

|---|---|---|---|

| Volume of Distribution (Vd) | 0.38 - 0.45 L/kg | Congestive Heart Failure | DrugBank |

| Mean Terminal Elimination Half-Life (t½) | 2.3 - 2.4 hours | Congestive Heart Failure | [10] |

| Clearance (CL) | 0.13 - 0.14 L/kg/hr | Congestive Heart Failure | DrugBank |

| Protein Binding | ~70% | Human Plasma | DrugBank |

| Primary Route of Excretion | Renal (85% as unchanged drug) | N/A | Wikipedia |

| Therapeutic Plasma Concentration | 150 - 250 ng/mL | Congestive Heart Failure |[1] |

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. echemi.com [echemi.com]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. This compound in 5% Dextrose Injection [dailymed.nlm.nih.gov]

- 5. This compound | C15H15N3O4 | CID 172293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. A specific and sensitive HPLC-MS/MS micromethod for milrinone plasma levels determination after inhalation in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Milrinone therapeutic drug monitoring in a pediatric population: Development and validation of a quantitative liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Inotropy: A Technical Guide to the Discovery and Development of Bipyridine Inotropes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of bipyridine inotropes, a class of non-glycosidic, non-catecholamine cardiotonic agents. We delve into the seminal discovery of amrinone and the subsequent development of its more potent and safer analogue, milrinone. This guide will meticulously detail their shared mechanism of action as selective phosphodiesterase 3 (PDE3) inhibitors, the ensuing signaling cascade, and the key experimental findings that solidified this understanding. Detailed experimental protocols for foundational assays and comparative quantitative data are presented to provide a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Introduction: The Quest for a Novel Inotrope

The pharmacotherapy of heart failure has historically been dominated by cardiac glycosides and catecholamines. While effective, their use is fraught with challenges, including a narrow therapeutic index and the potential for significant side effects. This clinical need spurred a dedicated search for novel inotropic agents with a distinct mechanism of action. A significant breakthrough in this endeavor was the discovery of a new class of compounds: the bipyridines.

The Bipyridine Breakthrough: Amrinone and Milrinone

The Emergence of Amrinone

In the late 1970s, amrinone (formerly WIN 40680) was identified as a novel compound with potent positive inotropic and vasodilatory properties.[1] This discovery was a paradigm shift, offering a new therapeutic avenue for heart failure that was independent of the adrenergic receptors or the Na+/K+-ATPase pump targeted by existing therapies. Early studies demonstrated that amrinone could enhance cardiac contractility and reduce preload and afterload, leading to improved cardiac output in patients with congestive heart failure.[2] However, long-term oral administration was associated with side effects, including gastrointestinal distress and thrombocytopenia, which limited its chronic use.[3]

The Refinement: Development of Milrinone

The limitations of amrinone prompted the development of analogues with an improved therapeutic profile. This led to the synthesis of milrinone, a bipyridine derivative that proved to be 20 to 50 times more potent than amrinone as a positive inotrope and vasodilator.[4][5] Milrinone exhibited a greater selectivity for the target enzyme and a reduced propensity for side effects, particularly thrombocytopenia.[3] While an oral formulation of milrinone was initially developed, clinical trials revealed an increase in mortality with long-term use, leading to its discontinuation for chronic heart failure treatment.[6][7] Intravenous milrinone, however, was approved and remains a valuable agent for the short-term management of acute decompensated heart failure.[8]

Mechanism of Action: Inhibition of Phosphodiesterase 3

The primary mechanism of action for bipyridine inotropes is the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme highly expressed in cardiac and vascular smooth muscle.[7][9]

The cAMP-Dependent Signaling Pathway

PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, bipyridine inotropes lead to an accumulation of intracellular cAMP.[7] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates several key intracellular proteins:

-

In Cardiac Myocytes: PKA phosphorylates L-type calcium channels, leading to an increased influx of calcium ions into the cell. This, in turn, enhances the release of calcium from the sarcoplasmic reticulum, resulting in a more forceful myocardial contraction (positive inotropy) and an increased rate of relaxation (lusitropy).[10][11]

-

In Vascular Smooth Muscle: The elevation of cAMP in vascular smooth muscle cells promotes vasodilation by facilitating calcium uptake by the sarcoplasmic reticulum, thereby reducing the amount of calcium available for contraction. This leads to a decrease in both preload and afterload.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for amrinone and milrinone, providing a basis for their comparative pharmacology.

Table 1: Comparative Potency and Efficacy

| Compound | PDE3 Inhibition (IC50) | Inotropic Potency (EC50) | Relative Potency (vs. Amrinone) |

| Amrinone | ~48 µM[12] | ~2 x 10⁻⁵ M[6] | 1x |

| Milrinone | ~0.42 - 1.5 µM[9][12] | ~7.7 x 10⁻⁶ M[6] | ~30-60x[5] |

Table 2: Pharmacokinetic Parameters in Humans with Congestive Heart Failure

| Parameter | Amrinone | Milrinone |

| Elimination Half-life | ~5-8 hours[2] | ~2.3 hours[13] |

| Volume of Distribution | Not specified in provided search results. | ~0.38 L/kg[13] |

| Protein Binding | 10-49%[2] | 70%[13] |

| Primary Excretion | Renal (63%) and Fecal (18%)[2] | Renal (~85% as unchanged drug)[11] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize bipyridine inotropes.

Assessment of Inotropic Effects in Isolated Papillary Muscle

This ex vivo protocol is fundamental for directly measuring the contractile effects of a compound on cardiac muscle, independent of systemic hemodynamic variables.

Objective: To determine the dose-response relationship of a bipyridine inotrope on the contractile force of an isolated mammalian papillary muscle.

Materials:

-

Isolated papillary muscle (e.g., from a rat or guinea pig heart)

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ and maintained at a constant temperature (e.g., 32°C)

-

Force transducer

-

Electrical stimulator

-

Data acquisition system

Procedure:

-

Muscle Isolation: Euthanize the animal via an approved method (e.g., cervical dislocation). Rapidly excise the heart and place it in chilled, oxygenated physiological salt solution. Isolate a papillary muscle from the left ventricle.[14]

-

Mounting: Mount the muscle vertically in the organ bath, with one end attached to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the muscle to equilibrate for a set period (e.g., 45-60 minutes) under a constant preload, with continuous electrical stimulation at a fixed frequency (e.g., 1 Hz).[14]

-

Drug Administration: Introduce the bipyridine inotrope into the organ bath in a cumulative, dose-dependent manner.

-

Data Recording: Continuously record the developed tension (contractile force) at each drug concentration.

-

Data Analysis: Analyze parameters such as the peak tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt). Construct a dose-response curve to determine the EC50.

Phosphodiesterase 3 (PDE3) Activity Assay

This in vitro assay is crucial for determining the inhibitory activity of a compound against the PDE3 enzyme.

Objective: To quantify the inhibitory potency (IC50) of a bipyridine inotrope on PDE3 activity.

Principle: The assay measures the rate of cAMP hydrolysis by PDE3. The inhibitory effect of the compound is determined by the reduction in this rate. Several detection methods can be employed:

-

Radioactive Assay: Utilizes radiolabeled [³H]-cAMP. The product, [³H]-AMP, is separated from the substrate and quantified by scintillation counting.[15]

-

Fluorescence Polarization (FP) Assay: A fluorescently labeled cAMP derivative is used. Hydrolysis by PDE3 and subsequent binding of the product to a binding agent results in a change in fluorescence polarization.[10]

-

ELISA-Based Assay: This is a competitive immunoassay where the amount of remaining cAMP after the enzymatic reaction is quantified.[1]

Generalized Protocol (using a non-radioactive method like FP or ELISA):

-

Reagent Preparation: Prepare assay buffer, purified PDE3 enzyme, cAMP substrate, and the bipyridine inotrope at various concentrations.

-

Reaction Incubation: In a microplate, combine the PDE3 enzyme, the bipyridine inotrope (or vehicle control), and initiate the reaction by adding the cAMP substrate. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction, typically by adding a stop reagent or by heat inactivation.

-

Detection: Add the detection reagents (e.g., binding agent and fluorescent tracer for FP, or antibodies for ELISA) and incubate.

-

Signal Measurement: Read the signal (e.g., fluorescence polarization or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of the bipyridine inotrope. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Hemodynamic Assessment in Anesthetized Animals

This in vivo protocol is essential for evaluating the integrated cardiovascular effects of a compound in a whole-animal model.

Objective: To assess the effects of a bipyridine inotrope on key hemodynamic parameters in an anesthetized animal (e.g., dog).

Materials:

-

Anesthetized, mechanically ventilated dog

-

Intravenous catheters for drug administration and fluid maintenance

-

Arterial catheter for blood pressure monitoring

-

Swan-Ganz catheter for measuring cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure

-

ECG for monitoring heart rate and rhythm

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the animal and initiate mechanical ventilation. Surgically place the necessary catheters for hemodynamic monitoring.[16]

-

Baseline Measurements: After a stabilization period, record baseline hemodynamic parameters, including heart rate, mean arterial pressure, cardiac output, pulmonary artery pressure, and left ventricular dP/dtmax (an index of contractility).[4]

-

Drug Administration: Administer the bipyridine inotrope intravenously, either as a bolus or a continuous infusion.

-

Post-Dose Monitoring: Continuously monitor and record all hemodynamic parameters at predefined time points after drug administration.

-

Data Analysis: Compare the post-dose hemodynamic parameters to the baseline values to determine the inotropic and vasodilatory effects of the compound.

Conclusion

The discovery of bipyridine inotropes, from the pioneering work on amrinone to the development of the more refined milrinone, marked a significant advancement in cardiovascular pharmacology. Their unique mechanism of action as selective PDE3 inhibitors provided a valuable therapeutic option for the management of acute heart failure. The experimental protocols detailed in this guide represent the foundational methodologies that enabled the elucidation of their pharmacological profile. A thorough understanding of this historical development and the associated experimental techniques remains crucial for scientists and researchers dedicated to the discovery and development of the next generation of cardiovascular drugs.

References

- 1. Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]

- 2. Amrinone - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacology of the bipyridines: amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative study of cardiovascular profiles of milrinone and amrinone by use of isolated, blood-perfused dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative comparison of functional and anti-ischaemic effects of the phosphodiesterase-inhibitors, amrinone, milrinone and levosimendan in rabbit isolated hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 8. A multicenter, randomized, blind comparison of amrinone with milrinone after elective cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Hemodynamic Assessment via Echocardiography During Propofol Anesthetic Induction in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comparison of the effects of three positive inotropic agents (amrinone, milrinone and medorinone) on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. litfl.com [litfl.com]

- 14. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hemodynamic effects of intravenous pyruvate in the intact, anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Targets of Milrinone Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular interactions of milrinone lactate, a phosphodiesterase 3 (PDE3) inhibitor. The document details its mechanism of action, downstream signaling pathways, and quantitative effects on various molecular targets. Furthermore, it outlines key experimental protocols relevant to the study of milrinone and similar compounds.

Core Mechanism of Action: Selective Inhibition of Phosphodiesterase 3

This compound's primary therapeutic effects stem from its selective inhibition of the phosphodiesterase 3 (PDE3) enzyme.[1][2][3] PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.[1][4] By inhibiting PDE3, milrinone increases the intracellular concentration of cAMP, leading to the activation of protein kinase A (PKA) and subsequent downstream effects.[1][4][5]

Milrinone exhibits greater selectivity for PDE3 compared to other PDE isoforms.[6] This selectivity is crucial to its therapeutic window, as non-selective PDE inhibition can lead to a broader range of side effects. Milrinone is a competitive inhibitor of PDE3 with respect to cAMP.[6]

Signaling Pathways Modulated by Milrinone

The increase in intracellular cAMP initiated by milrinone triggers a cascade of signaling events, primarily through the activation of PKA.[1][7] These pathways differ slightly between cardiac myocytes and vascular smooth muscle cells, leading to its dual inotropic and vasodilatory effects.

Cardiac Myocyte Signaling

In the heart, activated PKA phosphorylates several key proteins involved in calcium homeostasis and myofilament function, resulting in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.[2][8]

-

L-type Calcium Channels: PKA phosphorylates L-type calcium channels, increasing calcium influx into the cell during an action potential.[1] This leads to a more forceful contraction.[1]

-

Phospholamban (PLB): Phosphorylation of PLB relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[5] This enhances calcium reuptake into the sarcoplasmic reticulum, contributing to faster relaxation and increased calcium stores for subsequent contractions.[5]

-

Troponin I (TnI): PKA-mediated phosphorylation of TnI decreases the calcium sensitivity of the myofilaments, which also contributes to faster myocardial relaxation.

Vascular Smooth Muscle Signaling

In vascular smooth muscle, the milrinone-induced increase in cAMP and subsequent PKA activation leads to vasodilation.[1] PKA phosphorylates myosin light chain kinase (MLCK), which inhibits its activity. This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[9] This vasodilation reduces both preload and afterload on the heart.[1]

References

- 1. Studies on the mechanism of action of the bipyridine milrinone on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A clinical assay for the measurement of milrinone in plasma by HPLC mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of Milrinone Lactate: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Milrinone lactate, a phosphodiesterase III (PDE3) inhibitor, stands as a critical agent in the management of acute heart failure. Its dual action as a positive inotrope and a vasodilator makes it a valuable tool in the clinical setting. However, a thorough understanding of its behavior in preclinical models is paramount for the development of safer and more effective therapeutic strategies. This in-depth technical guide synthesizes the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular and systemic interactions.

Core Pharmacological Profile

Milrinone exerts its therapeutic effects by selectively inhibiting PDE3, an enzyme predominantly found in cardiac and vascular smooth muscle. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent activation of protein kinase A (PKA) results in the phosphorylation of various downstream targets, ultimately leading to increased cardiac contractility and vasodilation.[1][2]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The preclinical pharmacokinetic profile of milrinone has been characterized in various animal models, primarily in rats and dogs. These studies reveal important species-specific differences in drug disposition.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in different preclinical models following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetics of Intravenous this compound in Preclinical Models

| Species | Dose | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Cmax | Tmax | AUC | Reference |

| Rat | 0.3 mg/kg | 20.6 ± 5.5 min | Dose-dependent increase | - | - | - | - | [3] |

| Rat | 1.0 mg/kg | 17.0 ± 1.8 min | Dose-dependent increase | - | - | - | - | [3] |

| Rat | 3.0 mg/kg | 31.4 ± 4.5 min | Dose-dependent increase | - | - | - | - | [3] |

| Rat | 10.0 mg/kg | 95.5 ± 18.4 min | Dose-dependent increase | - | - | - | - | [3] |

| Dog | - | - | - | - | - | - | - |

Table 2: Pharmacokinetics of Oral this compound in Preclinical Models

| Species | Dose | Bioavailability | Half-Life (t½) | Cmax | Tmax | AUC | Reference |

| Rat | 4.5 mg/kg | - | - | Peak blood level at 30 min | 30 min | - | [4] |

| Dog | 0.75 mg/kg | - | - | - | - | - | [5][6] |

Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for oral administration in preclinical models are not consistently reported in the available literature.

Metabolism and Excretion:

In preclinical species such as rats and dogs, milrinone is primarily excreted in the urine, largely as the unchanged drug.[1] Toxicological studies involving oral and intravenous administration in rats and dogs have shown that high doses can lead to myocardial and vascular changes.[1][7][8]

Pharmacodynamics: The Inotropic and Vasodilatory Effects

The pharmacodynamic effects of milrinone are characterized by a dose-dependent increase in cardiac contractility and a reduction in systemic and pulmonary vascular resistance.

Quantitative Pharmacodynamic Parameters

The following tables summarize the key pharmacodynamic effects of this compound in different preclinical models.

Table 3: Hemodynamic Effects of Intravenous this compound in Dogs

| Dose | Change in Cardiac Index | Change in Systemic Vascular Resistance | Change in Pulmonary Vascular Resistance | Change in Mean Arterial Pressure | Change in Heart Rate | Reference |

| Dose increasing LV dP/dt by 30% | Decrease | No significant change | - | Decrease | Increase | [9] |

| Low Dose (75 µg/kg bolus + 0.75 µg/kg/min infusion) | - | Slight decrease | Decrease (in PHT model) | Maintained | - | [10] |

| High Dose (150 µg/kg bolus + 1.5 µg/kg/min infusion) | - | Significant decrease | Decrease (in PHT model) | Maintained | - | [10] |

| "Equipotent inotropic doses" vs. Dobutamine | Similar increase to Dobutamine | Greater decrease than Dobutamine | - | Decrease (unlike Dobutamine) | Increase (unlike Dobutamine) | [11] |

PHT: Pulmonary Hypertension

Table 4: Hemodynamic Effects of Oral this compound in Dogs with Myocardial Failure

| Dose | Change in Cardiac Index | Change in Stroke Volume Index | Change in Pulmonary Capillary Wedge Pressure | Change in Mean Arterial Pressure | Change in Heart Rate | Reference |

| 0.75 mg/kg | Increase (from 1.92 to 3.06 L/min/m²) | Increase (from 11.3 to 16.7 ml/beat/m²) | Decrease (from 23 to 12 mmHg) | No significant change | Increase (from 174 to 194 beats/min) | [5][6] |

| 0.5 to 1 mg/kg (twice daily) | Significant improvement in ventricular systolic function | - | - | - | - | [12] |

Table 5: In Vitro Effects of this compound

| Parameter | Species/Tissue | Value | Reference |

| IC50 for PDE3 Inhibition | Human Cardiac Tissue | 0.42 µM | [13] |

| Ki for PDE3 Inhibition | Human Cardiac Tissue | 0.15 µM | [13] |

Experimental Protocols

A detailed understanding of the methodologies employed in preclinical studies is crucial for the interpretation and replication of findings.

In Vivo Hemodynamic Assessment in a Canine Model

Objective: To evaluate the acute hemodynamic effects of intravenously administered this compound.

Animal Model: Healthy adult mongrel dogs or a canine model of heart failure.

Procedure:

-

Anesthesia: Anesthetize the animals with an appropriate agent (e.g., sodium pentobarbital).

-

Instrumentation:

-

Insert a catheter into the femoral artery to monitor systemic arterial blood pressure.

-

Place a Swan-Ganz catheter via the external jugular vein into the pulmonary artery to measure pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output (by thermodilution).[5][6]

-

For more detailed contractility measurements, a high-fidelity micromanometer catheter can be placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt).

-

-

Drug Administration: Administer a bolus dose of this compound intravenously, followed by a continuous infusion.

-

Data Acquisition: Record all hemodynamic parameters continuously before, during, and after drug administration.

-

Calculations: Calculate systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR) using standard formulas.

In Vitro Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE3.

Materials:

-

Isolated PDE3 enzyme (from human cardiac tissue or other relevant sources).

-

Tritiated cyclic adenosine monophosphate ([³H]-cAMP).

-

Snake venom nucleotidase.

-

Anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, the PDE3 enzyme, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding [³H]-cAMP.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by boiling or adding a stop solution.

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

Separation: Apply the mixture to an anion-exchange resin column to separate the unreacted [³H]-cAMP from the [³H]-adenosine.

-

Quantification: Elute the [³H]-adenosine and quantify the radioactivity using a scintillation counter.

-

IC50 Calculation: Plot the percentage of inhibition against the logarithm of the milrinone concentration and determine the IC50 value.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound

The following diagram illustrates the intracellular signaling cascade initiated by this compound.

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo Evaluation

This diagram outlines a typical workflow for assessing the in vivo effects of this compound in a preclinical model.

Caption: In vivo experimental workflow.

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

The following diagram illustrates the relationship between the pharmacokinetic properties of milrinone and its pharmacodynamic effects.

References

- 1. This compound Injection FOR INTRAVENOUS USE Rx only [dailymed.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. researchgate.net [researchgate.net]

- 6. The acute hemodynamic effects of milrinone in dogs with severe idiopathic myocardial failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound INJECTION [dailymed.nlm.nih.gov]

- 8. e-lactancia.org [e-lactancia.org]

- 9. Dog model to study the effects of pharmacologic agents on the peripheral circulation: effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of milrinone on pulmonary vasculature in normal dogs and in dogs with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of milrinone on systemic hemodynamics and regional circulations in dogs with congestive heart failure: comparison with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Milrinone Lactate's Effect on Intracellular Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milrinone lactate, a potent phosphodiesterase 3 (PDE3) inhibitor, exerts its positive inotropic and vasodilatory effects primarily by modulating intracellular calcium ([Ca2+]i) signaling pathways in cardiomyocytes and vascular smooth muscle cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound influences these pathways. It includes a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound is a bipyridine derivative that enhances cardiac contractility and promotes vasodilation, making it a valuable therapeutic agent in the short-term management of acute decompensated heart failure.[1] Its mechanism of action is fundamentally linked to the modulation of cyclic adenosine monophosphate (cAMP) levels and the subsequent impact on intracellular calcium homeostasis.[2][3] Understanding the intricate details of milrinone's interaction with the calcium signaling machinery is crucial for optimizing its therapeutic use and for the development of novel cardiovascular drugs.

Core Mechanism of Action

Milrinone's primary molecular target is the PDE3 enzyme. By selectively inhibiting PDE3, milrinone prevents the degradation of cAMP, leading to its accumulation within cardiac and vascular smooth muscle cells.[2] This increase in intracellular cAMP is the linchpin of milrinone's physiological effects.

The cAMP-PKA Signaling Cascade

Elevated cAMP levels activate Protein Kinase A (PKA), a key downstream effector in this pathway. PKA, in turn, phosphorylates a number of critical proteins involved in excitation-contraction coupling in cardiomyocytes. This cascade of events ultimately leads to an increase in intracellular calcium concentration and enhanced myocardial contractility.

The central signaling pathway is illustrated in the diagram below:

Quantitative Data on Milrinone's Effects

The following tables summarize quantitative data on the effects of this compound on key parameters in the calcium signaling pathway. It is important to note that experimental conditions, such as the animal model, tissue type, and specific assay used, can influence the observed values.

| Table 1: Effect of Milrinone on cAMP Levels | ||

| Milrinone Concentration | Observed Effect | Reference |

| 1 µmol/L | Increased cAMP production from 745.0 to 1620.5 pmol/g in human atrial myocardium (in the presence of norepinephrine) | [4] |

| >10 µM | Caused greater elevations in intracellular cAMP in rabbit cardiomyocytes compared to cilostazol | [5] |

| Table 2: Effect of Milrinone on Intracellular Calcium ([Ca2+]i) | ||

| Milrinone Concentration | Observed Effect | Reference |

| 10 µM | Enhanced the amplitude of the cytosolic Ca2+ transient in rat cardiac myocytes during beta-adrenergic stimulation | [6][7] |

| >10 µM | Caused greater elevations in intracellular calcium in rabbit cardiomyocytes compared to cilostazol | [5] |

| 100 µM - 2 mM | Caused a reversible activation of the sarcoplasmic reticulum calcium release channel | [8] |

| Table 3: Clinical Hemodynamic Effects of Milrinone | ||

| Dosage Regimen | Observed Effect | Reference |

| 50 mcg/kg loading dose, then 0.5 mcg/kg/min | Near maximum favorable effects on cardiac output and pulmonary capillary wedge pressure at plasma concentrations of 150-250 ng/mL | [3][9] |

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) in Cardiomyocytes using Fura-2 AM

This protocol describes a common method for measuring changes in [Ca2+]i in isolated cardiomyocytes using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Isolated cardiomyocytes

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127 (optional)

-

HEPES-buffered Tyrode's solution (or similar physiological salt solution)

-

Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an emission detector (around 510 nm)

-

IonOptix or similar system for simultaneous calcium and contractility measurements

Procedure:

-

Preparation of Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.[5][10]

-

Cardiomyocyte Loading:

-

Resuspend isolated cardiomyocytes in physiological salt solution.

-

Add the Fura-2 AM stock solution to the cell suspension to achieve a final concentration of 1-5 µM. The optimal concentration should be determined empirically.[5][10]

-

(Optional) A small amount of Pluronic F-127 can be added to aid in the dispersion of the Fura-2 AM.

-

Incubate the cells for 20-40 minutes at room temperature in the dark.[10]

-

-

Wash and De-esterification:

-

After incubation, wash the cells twice with fresh physiological salt solution to remove extracellular Fura-2 AM.[10]

-

Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature in the dark. During this time, intracellular esterases cleave the AM group, trapping the Fura-2 in its active, calcium-sensitive form.[10]

-

-

Fluorescence Measurement:

-

Place the coverslip with the loaded cardiomyocytes on the stage of the fluorescence microscope.

-

Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at approximately 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

-

Data Analysis:

-

Record the F340/F380 ratio over time. Changes in this ratio reflect changes in [Ca2+]i.

-

To quantify the absolute [Ca2+]i, a calibration procedure using calcium ionophores (e.g., ionomycin) and solutions of known calcium concentrations is required.

-

Phosphodiesterase 3 (PDE3) Activity Assay

Several methods can be used to measure PDE3 activity. A common approach is a two-step radioenzymatic assay.

Materials:

-

Tissue or cell lysate containing PDE3

-

[3H]-cAMP (radiolabeled cyclic AMP)

-

Snake venom nucleotidase

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

This compound or other PDE inhibitors

-

Scintillation cocktail and counter

Procedure:

-

Reaction Incubation:

-

In a reaction tube, combine the cell or tissue lysate, assay buffer, and the desired concentration of milrinone or vehicle control.

-

Initiate the reaction by adding a known amount of [3H]-cAMP.

-

Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes). During this time, PDE3 in the lysate will hydrolyze [3H]-cAMP to [3H]-5'-AMP.

-

-

Termination and Conversion to Adenosine:

-

Stop the reaction by heating the tubes (e.g., boiling for 1-2 minutes).

-

Add snake venom nucleotidase to the reaction mixture and incubate. The nucleotidase will convert the [3H]-5'-AMP to [3H]-adenosine.

-

-

Separation and Quantification:

-

Separate the [3H]-adenosine from the unreacted [3H]-cAMP using anion-exchange chromatography.

-

Quantify the amount of [3H]-adenosine produced by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [3H]-adenosine is directly proportional to the PDE3 activity.

-

Calculate the percentage of inhibition of PDE3 activity by milrinone compared to the vehicle control.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying milrinone's effect on intracellular calcium and the logical relationship between its mechanism and physiological outcomes.

References

- 1. Milrinone (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]

- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. ionoptix.com [ionoptix.com]

- 6. Milrinone enhances cytosolic calcium transient and contraction in rat cardiac myocytes during beta-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Cardiotonic activity of milrinone, a new and potent cardiac bipyridine, on the normal and failing heart of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ionoptix.com [ionoptix.com]

An In-depth Technical Guide on the Downstream Effects of Increased cAMP Levels by Milrinone Lactate

Executive Summary

Milrinone lactate is a potent phosphodiesterase 3 (PDE3) inhibitor used in the management of acute heart failure.[1][2] Its primary mechanism of action involves preventing the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger, in cardiac and vascular smooth muscle cells.[1][3] The resultant increase in intracellular cAMP levels triggers a cascade of downstream signaling events, culminating in enhanced cardiac contractility (positive inotropy), improved cardiac relaxation (lusitropy), and peripheral vasodilation.[2][4] This guide provides a detailed examination of the molecular and physiological consequences of milrinone-induced cAMP elevation. It covers the core signaling pathways, presents quantitative data on hemodynamic effects, details relevant experimental protocols, and visualizes key processes through signaling diagrams.

Core Mechanism of Action: PDE3 Inhibition

Milrinone is a bipyridine derivative that selectively inhibits the PDE3 isoenzyme.[5][6] PDE3 is responsible for the hydrolysis and inactivation of cAMP to adenosine 5'-monophosphate (AMP).[7] By inhibiting this enzyme, milrinone effectively increases the intracellular concentration of cAMP in cardiomyocytes and vascular smooth muscle cells.[1][8][9] This elevation of cAMP is the proximal event that initiates the drug's therapeutic effects, which are independent of beta-adrenergic receptors, making it effective in patients who may be on beta-blockers or have downregulated beta-receptors.[3][5]

Downstream Signaling in Cardiomyocytes

In the myocardium, the accumulation of cAMP leads to profound effects on contractility and relaxation through the activation of cAMP-dependent Protein Kinase A (PKA).[1][10]

Activation of Protein Kinase A (PKA)

Elevated cAMP levels lead to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits.[11] This frees the active catalytic subunits, which then phosphorylate a suite of target proteins involved in excitation-contraction coupling.[12][13]

PKA-Mediated Phosphorylation of Key Regulatory Proteins

PKA-dependent phosphorylation alters the function of several critical proteins that regulate intracellular calcium (Ca²⁺) cycling and myofilament activity.

-

L-Type Calcium Channels (Ca_v1.2): PKA phosphorylates the L-type Ca²⁺ channels on the sarcolemma.[12] This increases the probability of channel opening, leading to an enhanced influx of Ca²⁺ into the cardiomyocyte during the plateau phase of the action potential.[6][8][14] This is a primary driver of the positive inotropic effect.

-

Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA phosphorylates PLN at Serine 16, which relieves this inhibition.[12][15] The disinhibition of SERCA2a results in a faster re-uptake of Ca²⁺ from the cytosol into the sarcoplasmic reticulum (SR).[10][16] This action contributes to both enhanced relaxation (lusitropy) by speeding up the removal of cytosolic Ca²⁺ and increased contractility in subsequent beats due to a higher SR Ca²⁺ load available for release.[8][12]

-

Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2, the Ca²⁺ release channels on the SR, which may enhance their sensitivity and increase Ca²⁺ release, further contributing to contractility.[13]

-

Cardiac Troponin I (cTnI): Phosphorylation of cTnI at Serines 23/24 by PKA decreases the sensitivity of the myofilaments to Ca²⁺.[12] This action weakens the interaction between troponin C and troponin I, promoting the dissociation of Ca²⁺ from troponin C and thereby accelerating myocardial relaxation (lusitropy).[12][17]

-

Cardiac Myosin-Binding Protein C (cMyBP-C): PKA-mediated phosphorylation of cMyBP-C also contributes to the acceleration of cross-bridge detachment rates, further enhancing the rate of relaxation.[13][17][18]

Integrated Effects on Cardiac Myocyte Function

The coordinated phosphorylation of these targets results in two key outcomes:

-

Positive Inotropy (Increased Contractility): Driven by increased Ca²⁺ influx through L-type channels and greater Ca²⁺ release from the SR.[1][4]

-

Positive Lusitropy (Enhanced Relaxation): Driven by faster Ca²⁺ re-uptake into the SR via SERCA2a and accelerated Ca²⁺ dissociation from the myofilaments.[2][4]

Downstream Effects in Vascular Smooth Muscle

The increase in cAMP levels within vascular smooth muscle cells is the basis for milrinone's vasodilator properties.[1][8]

cAMP-Mediated Vasodilation

In vascular smooth muscle, elevated cAMP also activates PKA. PKA phosphorylates several targets that collectively lead to a decrease in intracellular Ca²⁺ concentration and a desensitization of the contractile machinery to Ca²⁺.[19] This results in smooth muscle relaxation and vasodilation.[4] The key mechanisms include:

-

Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates MLCK, which reduces its affinity for the calcium-calmodulin complex, thereby decreasing the phosphorylation of myosin light chains and promoting relaxation.[19]

-

Modulation of Ion Channels: PKA can phosphorylate potassium channels, leading to hyperpolarization of the cell membrane. This closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and causing vasodilation.[19]

-

Enhanced Ca²⁺ Sequestration: Similar to its action in cardiomyocytes, cAMP can promote the sequestration of Ca²⁺ into the SR.

This vasodilation affects both arterial and venous beds, leading to a reduction in both afterload (systemic vascular resistance) and preload.[1][20]

Systemic Hemodynamic Consequences

The combined cardiac and vascular effects of milrinone classify it as an "inodilator".[3][5] The systemic results are a potent increase in cardiac performance alongside a reduction in cardiac workload.

Quantitative Hemodynamic Data

Clinical studies have quantified the hemodynamic effects of intravenous milrinone in patients with low cardiac output states. The drug produces a rapid and sustained improvement in key cardiovascular parameters.

| Parameter | Milrinone Dose/Concentration | Observed Effect | Reference |

| Cardiac Index (CI) | 0.375 - 0.75 µg/kg/min | Significant increase (p < 0.001) | [21] |

| 50 µg/kg bolus | Marked increase | [22] | |

| 1206 ± 149 mmHg/s (+dP/dt) | Better recovery vs. control | [23] | |

| Pulmonary Capillary Wedge Pressure (PCWP) | 0.375 - 0.75 µg/kg/min | Significant decrease (p < 0.001) | [21] |

| 50 µg/kg bolus | Substantial reduction | [22] | |

| Systemic Vascular Resistance (SVR) | 0.375 - 0.75 µg/kg/min | Significant decrease | [21] |

| Serum conc. >156 ng/ml | Significant decrease | [24] | |

| Pulmonary Vascular Resistance (PVR) | 0.375 - 0.75 µg/kg/min | Significant decrease | [21] |

| 550 ± 70 dyns/cm⁵ per m² | Significant decrease vs. control | [23] | |

| Heart Rate | 0.375 - 0.75 µg/kg/min | Significant but minimal increase | [21] |

| Serum conc. 427 ng/ml | Increase from 92 to 99 bpm | [24] | |

| Left Ventricular Relaxation (Tau) | 10 µg/kg | 19.9% decrease (improved relaxation) | [16] |

Other Potential Downstream Effects

Gene Expression and Cardiomyocyte Hypertrophy

While beneficial in acute settings, chronic elevation of cAMP is associated with maladaptive changes. Sustained high levels of cAMP can lead to cardiomyocyte hypertrophy and altered expression of genes associated with hypertrophic cardiomyopathy.[25] This process may be mediated by PKA-dependent phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), which can modulate gene expression.[15][25] Another cAMP effector, Epac (Exchange protein directly activated by cAMP), has also been shown to induce a pro-hypertrophic signaling pathway involving calcineurin and NFAT.[26]

Anti-inflammatory and Platelet Effects

PDE3 is also present in platelets, where its inhibition by milrinone increases cAMP and subsequently decreases platelet aggregation.[20] Furthermore, PDE inhibitors may reduce the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role.[19]

Key Experimental Methodologies

Measurement of Intracellular cAMP Levels

-

Principle: Competitive immunoassays (ELISA, RIA) or bioluminescence-based assays are commonly used. Bioluminescent assays, such as the cAMP-Glo™ Max Assay, measure cAMP levels via its activation of PKA. The activated PKA consumes ATP, and the remaining ATP is used to generate a luminescent signal, which is inversely proportional to the cAMP concentration.[27]

-

Protocol Outline (cAMP-Glo™ Max Assay):

-

Cell Plating: Plate cells (e.g., HEK293 or primary cardiomyocytes) in a 96-well plate and incubate overnight.[27]

-

Compound Treatment: Treat cells with this compound at various concentrations for a specified induction period (e.g., 15-45 minutes).[27] Include positive controls like Forskolin (an adenylyl cyclase activator) and IBMX (a non-specific PDE inhibitor) to confirm sensor function.[28]

-

Cell Lysis & cAMP Detection: Add Induction Buffer containing lysis agents and then the cAMP Detection Solution, which includes PKA. Incubate for 20 minutes to allow cAMP to bind to PKA.[27]

-

Luminescence Reaction: Add Kinase-Glo® Solution, which contains luciferase and its substrate. This solution measures the ATP remaining after the PKA reaction.[27]

-

Measurement: Read luminescence on a plate reader. A lower signal indicates a higher initial cAMP concentration.[27]

-

Assay for Protein Kinase A (PKA) Activity

-

Protocol Outline (Western Blot for Phospho-PLN):

-

Protein Extraction: Treat cardiomyocytes with milrinone, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated PLN (Ser16). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to total PLN or a loading control (e.g., GAPDH).

-

Conclusion

The downstream effects of milrinone-induced cAMP elevation are a well-coordinated series of events that enhance cardiovascular performance in the acute setting. By activating PKA, milrinone modulates a host of regulatory proteins in both cardiac and vascular smooth muscle, leading to increased contractility, improved relaxation, and vasodilation. This "inodilator" profile makes it a valuable therapeutic agent. However, the potential for maladaptive long-term effects, such as cardiac hypertrophy, underscores the context-dependent nature of cAMP signaling. Future research and drug development may focus on targeting specific subcellular compartments of cAMP signaling to harness the beneficial effects while avoiding the detrimental ones.[29][30]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. m.youtube.com [m.youtube.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Effects of amrinone and milrinone on calcium influx into the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Effect of milrinone on left ventricular relaxation and Ca(2+) uptake function of cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphorylation-dependent interactions of myosin-binding protein C and troponin coordinate the myofilament response to protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 21. Effects of variable dose milrinone in patients with low cardiac output after cardiac surgery. European Multicenter Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acute effects of intravenous milrinone in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of cAMP phosphodiesterase by milrinone improves cardiac recovery after deep hypothermic circulatory arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 25. journals.physiology.org [journals.physiology.org]

- 26. ahajournals.org [ahajournals.org]

- 27. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 28. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ahajournals.org [ahajournals.org]

- 30. academic.oup.com [academic.oup.com]

Milrinone Lactate and Myocardial Oxygen Consumption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the impact of milrinone lactate on myocardial oxygen consumption (MVO2). Milrinone, a phosphodiesterase III (PDE3) inhibitor, is a potent inotrope and vasodilator used in the management of acute heart failure.[1][2] Its dual mechanism of action—enhancing cardiac contractility while reducing both preload and afterload—presents a complex interplay of factors that determine its net effect on the heart's energy expenditure.[1][3] This document synthesizes findings from key clinical investigations, details common experimental protocols, and visualizes the underlying molecular pathways and research workflows to offer a thorough resource for professionals in cardiovascular research and drug development.

Hemodynamic and Metabolic Impact of this compound: A Quantitative Overview

This compound administration leads to significant changes in key hemodynamic parameters. The following table summarizes the quantitative data from various studies investigating the effects of intravenous milrinone on myocardial oxygen consumption and related cardiovascular metrics in patients with heart failure.

| Parameter | Baseline (Mean ± SD or Range) | Post-Milrinone (Mean ± SD or Range) | Percentage Change | Study Population | Dosage | Citation |